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Foreword

To the dedicated researchers, scientists, and drug development professionals, this guide
serves as a comprehensive technical resource on 3,5-dimethoxy-4-methylphenol. Known by
several synonyms including 2,6-dimethoxy-4-methylphenol and 4-methylsyringol, this
compound is a versatile aromatic molecule with significant potential in medicinal chemistry and
materials science. This document moves beyond a simple recitation of facts, offering instead a
curated synthesis of its chemical properties, manufacturing protocols, spectral characteristics,
and biological activities. The insights herein are grounded in established scientific principles
and supported by authoritative references, aiming to empower your research and development
endeavors.

Core Molecular Attributes and Physicochemical
Properties

3,5-Dimethoxy-4-methylphenol is a substituted phenol characterized by the presence of two
methoxy groups and a methyl group on the benzene ring. This specific arrangement of
functional groups dictates its unique chemical reactivity and biological interactions.
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Property Value Reference(s)
IUPAC Name 3,5-dimethoxy-4-methylphenol
2,6-Dimethoxy-4-
Synonyms .
methylphenol, 4-Methylsyringol
CAS Number 22080-97-3
Molecular Formula CoH1203
Molecular Weight 168.19 g/mol
White to light yellow solid with
Appearance .
a phenolic odor.[1]
Melting Point 37-42 °C
- ) 145-146 °C at reduced
Boiling Point
pressure.[1]
Solubility Slightly soluble in water.[1]

Synthesis Protocols and Mechanistic
Considerations

The synthesis of 3,5-dimethoxy-4-methylphenol can be approached through several strategic
pathways. The choice of method often depends on the desired scale, purity requirements, and
available starting materials.

Synthesis from p-Cresol: A Step-by-Step Protocol

A common and efficient route to 3,5-dimethoxy-4-methylphenol begins with the readily
available starting material, p-cresol. This multi-step synthesis involves bromination followed by
methoxylation.

Experimental Protocol:
e Bromination of p-Cresol:

o In a well-ventilated fume hood, dissolve p-cresol in a suitable solvent such as acetic acid.
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o Slowly add a stoichiometric amount of bromine (Brz) to the solution while maintaining a
controlled temperature (typically 20-25°C) to manage the exothermic reaction.

o The reaction yields 2,6-dibromo-4-methylphenol. The product can be isolated by
precipitation and filtration. This step typically proceeds with high yield (96-97%).

e Methoxylation of 2,6-dibromo-4-methylphenol:
o Prepare a solution of sodium methoxide in dry methanol.

o To this solution, add 2,6-dibromo-4-methylphenol and a catalytic amount of cuprous
chloride (CuCl).

o The reaction mixture is heated under reflux. The progress of the reaction can be monitored
by thin-layer chromatography (TLC).

o Upon completion, the reaction is quenched, and the product is extracted using an organic
solvent.

o Purification is typically achieved through column chromatography to yield 3,5-dimethoxy-
4-methylphenol.

Causality of Experimental Choices:

e The use of acetic acid as a solvent in the bromination step helps to control the reaction and
can improve the yield of the desired dibromo product.

o Cuprous chloride is a crucial catalyst for the methoxylation of aryl halides, facilitating the
nucleophilic substitution of the bromine atoms with methoxy groups.

Br2, Acetic Acid 2,6-Dibromo-4-methylphenoD NaOCHs, CuCl, Methanol =(3,5-Dimethoxy-4-methy|phenoD

Click to download full resolution via product page

Figure 1: Synthesis of 3,5-dimethoxy-4-methylphenol from p-cresol.

Alternative Synthesis Routes
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» Methylation of 2,5-Dihydroxy-4-methylphenol: This method involves the direct methylation of
the corresponding dihydroxy-methylphenol using a methylating agent like dimethyl sulfate in
the presence of a base.[1]

e Azo-Coupling Reactions: A more specialized route involves the azo-coupling of 3,5-
dimethoxyphenol with a diazonium salt, which can be followed by further chemical
modifications to yield the target compound.[1]

Spectroscopic Characterization

A comprehensive understanding of a molecule's structure is paramount. The following sections
detail the expected spectroscopic signatures of 3,5-dimethoxy-4-methylphenol.

'H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the chemical environment of
the hydrogen atoms in the molecule.

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
) Aromatic protons (H-
~6.4 Singlet 2H
2, H-6)
) Phenolic hydroxyl
~5.4 Singlet 1H
proton (-OH)
Methoxy protons (-
~3.8 Singlet 6H yP (
OCHs)
~2.3 Singlet 3H Methyl protons (-CHs)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
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Wavenumber (cm~?) Bond Functional Group
3600-3200 (broad) O-H stretch Phenolic hydroxyl
3000-2850 C-H stretch Methyl and Methoxy C-H
1600-1450 C=C stretch Aromatic ring

1250-1000 C-O stretch Aryl ether (methoxy)

The broadness of the O-H stretch is a characteristic feature resulting from hydrogen bonding.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon Peak (M*): The mass spectrum will show a prominent molecular ion peak at
m/z = 168, corresponding to the molecular weight of the compound.

o Key Fragmentation Patterns: Common fragmentation pathways for phenols include the loss
of a hydrogen radical (M-1), the loss of carbon monoxide (M-28), and the loss of a formyl
radical (M-29). For methoxy-substituted phenols, the loss of a methyl radical (M-15) from the
methoxy group is also a characteristic fragmentation.

Biological Activities and Mechanisms of Action

The therapeutic potential of 3,5-dimethoxy-4-methylphenol is primarily attributed to its
antioxidant and anti-inflammatory properties, which are common among methoxyphenolic
compounds.

Antioxidant Activity

Mechanism of Action:

The antioxidant activity of phenolic compounds like 3,5-dimethoxy-4-methylphenol stems
from their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free
radicals. This process is often described by the sequential proton-loss electron transfer
(SPLET) mechanism.[2] The resulting phenoxyl radical is stabilized by resonance, delocalizing
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the unpaired electron across the aromatic ring. The presence of electron-donating methoxy
groups further enhances this stability, making the compound an effective radical scavenger.

@,5-Dimethoxy-4-methylphenoD (Free Radical (R-))

» donation  acceptance

(Stabilized Phenoxyl RadicaD (Neutralized Molecule (RHD

Click to download full resolution via product page

Figure 2: Free radical scavenging by 3,5-dimethoxy-4-methylphenol.

Anti-inflammatory Activity

Mechanism of Action:

The anti-inflammatory effects of methoxyphenolic compounds are multifaceted. They have
been shown to inhibit the production of pro-inflammatory mediators such as cytokines and
chemokines in human airway cells.[3] One proposed mechanism involves the post-
transcriptional regulation of inflammatory gene expression by inhibiting the binding of RNA-
binding proteins, such as HUR, to mRNA.[4] Additionally, some methoxyphenols can inhibit the
activity of enzymes like myeloperoxidase (MPO), which is involved in oxidative stress and
inflammation.[5]

Toxicology and Safety Profile

A thorough understanding of the toxicological profile is essential for any compound with
therapeutic potential.

GHS Hazard Classification:
o Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

o Skin Irritation (Category 2): Causes skin irritation.[6]
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o Eye Irritation (Category 2A): Causes serious eye irritation.[6]

o Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May
cause respiratory irritation.[6]

Handling and Storage:

o Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wear
appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Applications in Research and Drug Development

The unique combination of chemical and biological properties of 3,5-dimethoxy-4-
methylphenol makes it a valuable molecule for various applications:

e Pharmaceutical Intermediate: Its structure serves as a scaffold for the synthesis of more
complex, biologically active molecules.

» Antioxidant in Formulations: Due to its radical scavenging properties, it has potential
applications in formulations aimed at mitigating oxidative stress.[1]

» Probe for Mechanistic Studies: It can be used as a tool to investigate the role of oxidative
stress and inflammation in various disease models.

e Precursor for Dyes and Pigments: The phenolic ring can be chemically modified to produce
colored compounds.[1]

Conclusion

3,5-Dimethoxy-4-methylphenol is a compound of significant interest to the scientific
community. Its well-defined chemical properties, accessible synthetic routes, and promising
biological activities provide a solid foundation for further exploration. This guide has aimed to
provide a comprehensive and technically sound overview to facilitate and inspire future
research and development in the fields of medicinal chemistry, pharmacology, and materials
science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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